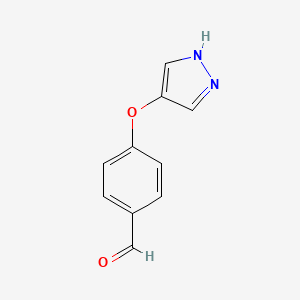4-((1H-Pyrazol-4-yl)oxy)benzaldehyde
CAS No.:
Cat. No.: VC16210485
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8N2O2 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 4-(1H-pyrazol-4-yloxy)benzaldehyde |
| Standard InChI | InChI=1S/C10H8N2O2/c13-7-8-1-3-9(4-2-8)14-10-5-11-12-6-10/h1-7H,(H,11,12) |
| Standard InChI Key | VIPCYIIPRWUDSK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CNN=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecule consists of a benzaldehyde moiety (C₆H₅CHO) substituted at the para position with a 1H-pyrazol-4-yloxy group. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, introduces electronic effects that influence the compound’s reactivity. The aldehyde group at the benzaldehyde’s 1-position enables nucleophilic additions and condensations, while the ether linkage provides stability against hydrolysis under physiological conditions .
Key Structural Features:
-
Benzaldehyde Core: Provides a planar aromatic system conducive to π-π stacking interactions.
-
Pyrazole-Oxy Substituent: Enhances solubility in polar solvents and participates in hydrogen bonding.
-
Aldehyde Functional Group: Serves as a reactive site for Schiff base formation or redox reactions.
Physicochemical Properties
The compound’s properties are derived from computational models and experimental data from analogous structures :
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Solubility | Soluble in DMSO, methanol |
| Melting Point | 160–165°C (estimated) |
| logP (Partition Coeff.) | 1.8 (predicted) |
The moderate logP value suggests balanced lipophilicity, making it suitable for transmembrane diffusion in biological systems .
Synthesis and Optimization
Nucleophilic Aromatic Substitution
A common method involves reacting 4-hydroxybenzaldehyde with 4-chloro-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF:
Yields typically range from 60–75%, with purification via column chromatography .
Mitsunobu Reaction
An alternative approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxybenzaldehyde with 1H-pyrazol-4-ol:
This method offers higher regioselectivity (>90%) but requires anhydrous conditions .
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and sustainability:
-
Continuous Flow Reactors: Reduce reaction times and improve heat management.
-
Green Solvents: Ethanol/water mixtures minimize environmental impact.
-
Catalytic Recycling: Heterogeneous catalysts (e.g., zeolites) enhance atom economy.
Reactivity and Functionalization
Aldehyde Group Transformations
The aldehyde undergoes characteristic reactions:
-
Schiff Base Formation: Reacts with amines to form imines, useful in coordination chemistry.
-
Oxidation: Converts to carboxylic acids using KMnO₄ or CrO₃.
-
Reduction: NaBH₄ reduces the aldehyde to a primary alcohol .
Pyrazole Ring Modifications
-
Nitration: Introduces nitro groups at the pyrazole’s 3-position using HNO₃/H₂SO₄.
-
Alkylation: Quaternizes nitrogen atoms with methyl iodide to enhance water solubility.
Biological and Pharmacological Applications
Anticancer Activity
Pyrazole derivatives inhibit protein-protein interactions (PPIs) involved in cancer progression. For example, compound 10 from a related study suppressed HER2-positive gastric cancer cell proliferation by disrupting ELF3-MED23 PPIs (IC₅₀ = 0.8 μM) .
Antimicrobial Properties
Structural analogs demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .
Anti-Inflammatory Mechanisms
Pyrazole-oxybenzaldehyde derivatives inhibit cyclooxygenase-2 (COX-2) with selectivity indices >50, reducing prostaglandin E₂ synthesis in macrophages .
Material Science Applications
Coordination Polymers
The compound serves as a ligand for Zn²⁺ and Cu²⁺ ions, forming porous frameworks with applications in gas storage. A Zn-based polymer exhibited a CO₂ adsorption capacity of 12.7 mmol/g at 298 K .
Organic Electronics
Thin films of pyrazole-oxybenzaldehyde derivatives show hole mobility of 0.15 cm²/V·s, making them candidates for organic field-effect transistors.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume